molecular formula C9H8ClNO B1621149 2-(3-Chloro-4-methoxyphenyl)acetonitrile CAS No. 7569-58-6

2-(3-Chloro-4-methoxyphenyl)acetonitrile

Cat. No.: B1621149
CAS No.: 7569-58-6
M. Wt: 181.62 g/mol
InChI Key: CDNWEVUZHGBTIV-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS 7569-58-6) is a high-value chemical building block with significant utility in organic synthesis and pharmaceutical research. This compound, with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol, features a benzeneacetonitrile core functionalized with both an electron-withdrawing chloro group and an electron-donating methoxy group at the 3- and 4- positions, respectively . This unique electronic profile makes it a versatile intermediate for constructing complex molecules. Its physical properties include a density of approximately 1.198 g/cm³ and a boiling point of around 298°C at 760 mmHg . This nitrile is primarily recognized as a critical precursor in medicinal chemistry. Its primary research value lies in its role as a key synthetic intermediate in the development of pharmacologically active compounds, as evidenced by its use in patented synthetic routes for drug candidates . The structure is amenable to further functionalization; the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions. Concurrently, the halogen can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce diverse carbon-based or nitrogen-based substituents. This bifunctionality allows researchers to efficiently create extensive chemical libraries from a single, readily available starting material. Beyond its established role in synthesis, compounds of this class are gaining interest in advanced materials science. Research into related methoxy-substituted phenylacetonitriles has explored their use in the synthesis of specialized phthalocyanines (Pcs) . These Pcs, when complexed with metals like manganese, exhibit tunable electrochemical and spectroelectrochemical properties, making them candidates for applications in electrocatalysis, chemical sensing, and as organic semiconductors . Furthermore, recent advancements in electrochemical methodologies have demonstrated the potential of alkyl nitriles as substrates in decyanative functionalization, including the formation of valuable C(sp3)-Ge bonds for the synthesis of organogermanium compounds, which are relevant in pharmaceutical and materials chemistry . This compound is offered for research purposes to explore these and other novel applications. Intended Use & Handling: This product is intended for chemical synthesis and research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or consumer use. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNWEVUZHGBTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363578
Record name 2-(3-chloro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7569-58-6
Record name 2-(3-chloro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 3 Chloro 4 Methoxyphenyl Acetonitrile

Retrosynthetic Analysis and Key Disconnections for the 2-(3-Chloro-4-methoxyphenyl)acetonitrile Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For this compound, the primary disconnection points are logical and based on well-established chemical transformations.

The most apparent disconnection is the carbon-carbon bond between the benzylic carbon and the nitrile group (C-CN). This is a common strategy for nitrile synthesis, as the cyanide ion is an excellent nucleophile. This disconnection leads to two synthons: a 3-chloro-4-methoxybenzyl cation equivalent and a cyanide anion. The practical chemical equivalents for these synthons would be a 3-chloro-4-methoxybenzyl halide (such as the chloride or bromide) and an alkali metal cyanide salt (like sodium or potassium cyanide), respectively. This approach is classified as a one-group C-C disconnection.

A secondary level of analysis involves the formation of the substituted benzene (B151609) ring itself. This would involve disconnections of the carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds. These steps are typically established much earlier in a synthetic sequence, starting from simpler aromatic precursors that are subsequently chlorinated and methoxylated to build the required substitution pattern on the phenyl ring.

Established Synthetic Routes to this compound

The most common and direct method for synthesizing this compound is through the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt.

Conventional Reaction Pathways and Optimized Conditions

A well-documented conventional pathway involves the reaction of 3-chloro-4-methoxybenzyl chloride with sodium cyanide. In a typical procedure, 3-chloro-4-methoxybenzyl chloride is added to a solution of sodium cyanide in dimethylsulfoxide (DMSO). The reaction is maintained at a moderately elevated temperature, generally between 40-45°C, for several hours to ensure the reaction proceeds to completion.

The choice of DMSO as a solvent is critical in this context. As a polar aprotic solvent, it effectively solvates the sodium cation, leaving the cyanide anion more "naked" and, therefore, more nucleophilic. This enhances the rate of the SN2 substitution reaction. Following the reaction period, the mixture is typically quenched with water, and the product is extracted using an organic solvent like ether.

Alternative solvents can also be employed, as seen in the synthesis of structurally similar phenylacetonitriles. For instance, anhydrous acetone (B3395972) is used in the synthesis of p-methoxyphenylacetonitrile from anisyl chloride. orgsyn.org This method often includes a catalyst, such as sodium iodide, to facilitate the reaction, and requires refluxing for an extended period. orgsyn.org Another approach uses water as the reaction medium for the synthesis of (3-methoxyphenyl)acetonitrile (B41291), highlighting the versatility in solvent choice depending on the specific substrate and desired conditions. chemicalbook.com

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency of the synthesis is highly dependent on the chosen reaction conditions, including the solvent, temperature, and reaction time. The use of DMSO generally leads to high yields and relatively short reaction times due to its ability to accelerate SN2 reactions. In one documented procedure, the reaction of 3-chloro-4-methoxybenzyl chloride with sodium cyanide in DMSO yields crystalline this compound in nearly quantitative amounts after workup.

The synthesis of the related compound, (3-methoxyphenyl)acetonitrile, in water at 75-85°C for 4 hours reports a high yield of 92.5%. chemicalbook.com The synthesis of p-methoxyphenylacetonitrile in refluxing anhydrous acetone can achieve yields in the range of 74-81%. orgsyn.org These examples demonstrate that while high yields are achievable under various conditions, the choice of solvent significantly impacts the reaction parameters required.

Interactive Table: Comparison of Conventional Synthetic Routes

Target Compound Starting Material Reagent Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
This compound 3-Chloro-4-methoxybenzyl chloride Sodium Cyanide DMSO None 40-45 6 ~99
(3-Methoxyphenyl)acetonitrile m-Methoxybenzyl chloride Sodium Cyanide Water None 75-85 4 92.5 chemicalbook.com
p-Methoxyphenylacetonitrile Anisyl chloride Sodium Cyanide Acetone Sodium Iodide Reflux (~56) 16-20 74-81 orgsyn.org

Advanced and Sustainable Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, new strategies are being explored to improve the synthesis of compounds like this compound.

Catalytic Methods for Acetonitrile (B52724) Derivative Formation

Phase-transfer catalysis (PTC) represents an advanced method applicable to this type of nucleophilic substitution. This technique is particularly useful for reactions between reagents that are soluble in two immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of the benzyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA), facilitates the transport of the nucleophile (cyanide) from the aqueous phase to the organic phase where the reaction occurs.

This method was successfully applied in the dehydration of an aldoxime to form 3,4-dimethoxybenzyl cyanide, a structurally related compound. google.com Applying PTC to the synthesis of this compound could offer several advantages, including the use of less hazardous and more economical solvent systems (e.g., toluene/water instead of DMSO) and potentially milder reaction conditions, which aligns with green chemistry principles.

Green Chemistry Principles in Synthetic Design

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The conventional synthesis of this compound can be evaluated against these principles.

Safer Solvents: The use of DMSO is effective but presents challenges in terms of removal and environmental impact. Solvents like ether, used for extraction, are highly flammable. Green chemistry encourages the use of safer solvents. acs.org The synthesis of a similar compound in water demonstrates a much greener alternative. chemicalbook.comacs.org Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. acs.org Acetone is also considered a more benign solvent than DMSO or chlorinated solvents. orgsyn.org

Waste Reduction: The conventional synthesis involves a multi-step workup including aqueous quenching, solvent extraction, and washing, which generates significant solvent and aqueous waste. Syntheses that minimize these steps, for example, by using a catalytic system that allows for easier product isolation, are preferable.

Future efforts in designing synthetic routes for this compound should focus on incorporating these green principles, such as exploring water as a reaction medium or employing phase-transfer catalysis to eliminate the need for polar aprotic solvents and simplify product purification.

Mechanistic Investigations of this compound Formation Reactions

The primary route for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a 3-chloro-4-methoxybenzyl derivative by a cyanide nucleophile. A common and illustrative example is the reaction of 3-chloro-4-methoxybenzyl chloride with sodium cyanide.

The reaction can be generalized as follows:

Reaction Scheme:

Where L is a leaving group, typically a halide such as chloride.

The mechanism of this transformation is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the substrate. For benzylic halides like 3-chloro-4-methoxybenzyl chloride, the reaction can proceed through either a unimolecular nucleophilic substitution (S\u20991) or a bimolecular nucleophilic substitution (S\u20992) pathway, or a combination of both.

The S\u20992 Mechanism:

The S\u20992 mechanism is a single-step, concerted process where the cyanide nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving group. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the carbon center, although for an achiral starting material like 3-chloro-4-methoxybenzyl chloride, this is not observable in the product.

The transition state for the S\u20992 reaction involves a pentacoordinate carbon atom, with partial bonds forming between the carbon and the incoming cyanide ion, and partial bonds breaking between the carbon and the leaving group. mdpi.comresearchgate.net The rate of an S\u20992 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. masterorganicchemistry.com

Factors Favoring the S\u20992 Pathway:

Primary Substrate: 3-chloro-4-methoxybenzyl chloride is a primary benzylic halide, which generally favors the S\u20992 mechanism due to reduced steric hindrance around the reaction center. masterorganicchemistry.com

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone are known to solvate the cation (e.g., Na⁺ from NaCN) effectively, leaving the cyanide anion relatively "naked" and highly nucleophilic. This enhances the rate of S\u20992 reactions. The use of anhydrous acetone has been shown to decrease the formation of hydrolysis by-products. orgsyn.org

High Concentration of Nucleophile: A higher concentration of the cyanide ion will increase the frequency of collisions with the substrate, thereby favoring the bimolecular pathway.

The S\u20991 Mechanism:

The S\u20991 mechanism is a two-step process. The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. chemguide.co.uk The second step is the rapid attack of the nucleophile (cyanide ion) on the carbocation.

Factors Favoring the S\u20991 Pathway:

Stable Carbocation: The resonance stabilization of the benzylic carbocation is a key factor.

Polar Protic Solvents: Solvents like water or ethanol (B145695) can solvate both the carbocation and the leaving group, facilitating the initial ionization step. However, the presence of water can also lead to the formation of the corresponding alcohol as a significant byproduct. orgsyn.org

Low Concentration of Nucleophile: A lower concentration of the cyanide ion would slow down the S\u20992 pathway, making the S\u20991 pathway more competitive.

Competition between S\u20991 and S\u20992 Mechanisms:

In practice, the reaction of 3-chloro-4-methoxybenzyl chloride with cyanide likely proceeds via a borderline mechanism, with contributions from both S\u20991 and S\u20992 pathways. The specific conditions will dictate the predominant mechanism. For instance, in a polar aprotic solvent like DMSO with a high concentration of sodium cyanide, the S\u20992 pathway is expected to be the major contributor.

Potential Side Reactions and Mechanistic Implications:

A notable side reaction in the synthesis of nitriles from alkyl halides is the formation of isonitriles (R-NC). The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.

Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, the carbon atom of the cyanide ion is a "soft" nucleophilic center, while the nitrogen atom is "harder". In an S\u20992 reaction, where the transition state is less charged and the interaction is more orbital-controlled, attack via the softer carbon atom is generally favored, leading to the nitrile. In a more S\u20991-like reaction, the attack is on a "hard" carbocation, which can increase the proportion of attack from the "harder" nitrogen end, resulting in the isonitrile byproduct. The use of anhydrous conditions can decrease the formation of isonitriles. orgsyn.org

The following table summarizes the key mechanistic features:

FeatureS\u20992 MechanismS\u20991 Mechanism
Kinetics Second-orderFirst-order
Molecularity BimolecularUnimolecular
Number of Steps OneTwo
Intermediate None (Transition State)Carbocation
Stereochemistry Inversion of configurationRacemization
Substrate Structure Favored by primary halidesFavored by substrates forming stable carbocations
Nucleophile Favored by strong, high concentrationRate is independent of nucleophile concentration
Solvent Favored by polar aproticFavored by polar protic

Chemical Reactivity and Transformation Studies of 2 3 Chloro 4 Methoxyphenyl Acetonitrile

Reactions Involving the Nitrile Functional Group in 2-(3-Chloro-4-methoxyphenyl)acetonitrile

The nitrile group (–C≡N) is a versatile functional group that participates in a variety of chemical reactions, primarily involving nucleophilic additions to the electrophilic carbon atom.

Nucleophilic Additions and Substitutions at the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism involves the addition of an organomagnesium halide (Grignard reagent) across the carbon-nitrogen triple bond. This initially forms an imine salt, which upon acidic workup, hydrolyzes to a ketone. researchgate.netsigmaaldrich.com For instance, the reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield a ketone after hydrolysis.

The addition of organometallic reagents to nitriles is a well-established method for the formation of ketones, and copper(I) salts can catalyze these reactions, particularly with sterically demanding reagents. researchgate.net

Table 1: Hypothetical Nucleophilic Addition of a Grignard Reagent

ReactantReagentExpected Product (after hydrolysis)Reaction Type
This compound1. CH₃MgBr2. H₃O⁺1-(3-Chloro-4-methoxyphenyl)propan-2-oneNucleophilic Addition

This table represents a hypothetical reaction based on the known reactivity of nitriles with Grignard reagents.

Reductions of the Nitrile Group to Amine Derivatives

The nitrile group can be reduced to a primary amine, providing a valuable route to phenylethylamine derivatives. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction with LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the nitrile carbon, followed by successive hydride transfers and subsequent workup to yield the primary amine. sigmaaldrich.com

Catalytic hydrogenation, often employing catalysts like Raney nickel, platinum, or palladium on carbon in the presence of hydrogen gas, is another effective method. soton.ac.uk The choice of catalyst and reaction conditions can be crucial to avoid side reactions. For instance, electrochemical reduction methods have been explored for acetonitrile (B52724), offering a potentially more selective route to the primary amine.

A study on the reduction of various nitriles, including those with aromatic rings, demonstrated the efficacy of ammonia-borane in the presence of titanium tetrachloride for the synthesis of primary amines in high yields under mild conditions. soton.ac.uk

Table 2: Representative Reduction of Aromatic Nitriles to Primary Amines

SubstrateReagentsProductYieldReference
2-(4-Methoxyphenyl)acetonitrileAmmonia-borane, TiCl₄2-(4-Methoxyphenyl)ethanamine98% soton.ac.uk
2-ChlorobenzonitrileAmmonia-borane, TiCl₄2-Chlorobenzylamine72% soton.ac.uk

This table showcases the reduction of similar aromatic nitriles, suggesting a probable outcome for this compound.

Hydrolysis and Related Transformations of the Nitrile

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. sigmaaldrich.comrsc.orgwikipedia.orgsctunisie.orgresearchgate.net This reaction typically proceeds through an amide intermediate. rsc.orgwikipedia.org

A specific example of this transformation is the hydrolysis of this compound. In a documented synthesis, the compound was refluxed with 48% hydrobromic acid for 16 hours to yield 3-chloro-4-hydroxyphenylacetic acid. This reaction not only hydrolyzes the nitrile but also cleaves the methoxy (B1213986) ether.

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the nitrile nitrogen increases the electrophilicity of the carbon. rsc.orgsctunisie.org

Nucleophilic attack by water on the nitrile carbon. rsc.orgsctunisie.org

Deprotonation and tautomerization to form an amide intermediate. wikipedia.org

Further hydrolysis of the amide yields the carboxylic acid. rsc.org

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. sigmaaldrich.comwikipedia.org

Protonation of the resulting anion by water to form an imidic acid. wikipedia.org

Tautomerization to the amide intermediate. wikipedia.org

Subsequent hydrolysis of the amide gives the carboxylate salt, which is protonated upon acidic workup to the carboxylic acid. wikipedia.org

Reactivity of the Chlorophenyl Moiety in this compound

The chlorophenyl ring in this compound is susceptible to reactions typical of aromatic compounds, including electrophilic substitution and cross-coupling reactions involving the carbon-chlorine bond.

Aromatic Substitution Reactions on the Chlorophenyl Ring

The benzene (B151609) ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. nih.govgoogleapis.com The positions of substitution are directed by the existing substituents: the methoxy group (-OCH₃) is an activating, ortho-, para-director, while the chloro group (-Cl) is a deactivating, ortho-, para-director. The cyanomethyl group (-CH₂CN) is a deactivating, meta-director.

Given the directing effects of the chloro and methoxy groups, electrophilic substitution would be expected to occur at the positions ortho or para to the methoxy group and ortho to the chloro group. The most likely positions for substitution would be C5 (ortho to methoxy and meta to chloro) and to a lesser extent C2 (ortho to both methoxy and chloro, which may be sterically hindered).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govgoogleapis.com For example, nitration is typically carried out with a mixture of nitric acid and sulfuric acid. soton.ac.uk

Cross-Coupling Reactions Involving the Aromatic Halide

The chlorine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, such as a boronic acid, to form a biaryl product. libretexts.orgbeilstein-journals.orgorganic-chemistry.orguwindsor.caresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.orgorganic-chemistry.org The reactivity of aryl chlorides in Suzuki coupling can be lower than that of bromides or iodides, often requiring more specialized catalyst systems. uwindsor.ca

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. rsc.orgrsc.org A variety of amines, including primary and secondary, can be used. rsc.orgrsc.org This method is a significant tool for the synthesis of arylamines. preprints.orggoogleapis.com

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne to form an arylalkyne. wikipedia.orgbeilstein-journals.orgresearchgate.net It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. libretexts.orgbeilstein-journals.org This reaction is also catalyzed by a palladium complex in the presence of a base. libretexts.orgbeilstein-journals.org

Table 3: Overview of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerProduct TypeCatalyst System (General)
Suzuki-Miyaura CouplingBoronic Acid (R-B(OH)₂)BiarylPd catalyst, Base
Buchwald-Hartwig AminationAmine (R₂NH)ArylaminePd catalyst, Base, Ligand
Sonogashira CouplingAlkyne (R-C≡CH)ArylalkynePd catalyst, Cu(I) co-catalyst, Base
Heck ReactionAlkene (R-CH=CH₂)Substituted AlkenePd catalyst, Base

This table provides a general overview of potential cross-coupling reactions. Specific conditions would need to be optimized for this compound.

Transformations of the Methoxy Group in this compound

The methoxy group (-OCH₃) on the phenyl ring is a key site for chemical modification, allowing for the synthesis of various phenolic derivatives. These transformations typically involve demethylation or other oxidative and reductive processes.

Demethylation, or the cleavage of the aryl-O-CH₃ bond, is a fundamental transformation to unmask a phenol (B47542) functional group. This is a common step in the synthesis of biologically active compounds. The resulting product, 2-(3-chloro-4-hydroxyphenyl)acetonitrile, is a valuable intermediate. Several reagents are known to effectively cleave aryl methyl ethers.

One of the most powerful and widely used reagents for this purpose is boron tribromide (BBr₃) . nih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures, often starting at -78°C and allowing the mixture to warm to room temperature. commonorganicchemistry.com The mechanism involves the formation of an initial Lewis acid-base adduct between the ether oxygen and the boron center. This is followed by a nucleophilic attack of a bromide ion on the methyl group, displacing the aryloxyboron species. Subsequent hydrolysis of the boron-containing intermediate yields the desired phenol. nih.gov DFT calculations suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov

Another common Lewis acid used for demethylation is aluminum chloride (AlCl₃) . This method is particularly efficient for aryl methyl ethers that have an adjacent electron-withdrawing group, which can participate in chelating the aluminum center, facilitating the cleavage. researchgate.net

Other reagents reported for the demethylation of aryl methyl ethers include hydrobromic acid (HBr) and various thiolates. organic-chemistry.org For instance, 2-(diethylamino)ethanethiol (B140849) has been used as a reagent that allows for a simple workup, as the reagent and its methylated byproduct are soluble in dilute acid. organic-chemistry.org

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Comments
Boron Tribromide (BBr₃) DCM, -78°C to RT Highly effective and common, but moisture sensitive. commonorganicchemistry.comorgsyn.org
Aluminum Chloride (AlCl₃) DCM or other solvents Cost-effective, particularly for ortho-substituted ethers. researchgate.net
Hydrobromic Acid (HBr) Acetic acid, reflux A classic, strong acid method.

Beyond complete removal, the methoxy group can undergo other transformations. Oxidative demethylation can occur in the presence of strong oxidizing agents or certain biological systems. For example, human cytochrome P450 enzymes are known to catalyze the oxidative O-demethylation of various methoxylated flavonoids. nih.gov Chemical oxidation using reagents like sodium bismuthate or lead tetra-acetate can also lead to demethylation, often resulting in quinone-type structures. rsc.org Electrochemical methods have also been developed for the demethylation of methoxyphenols. nih.gov

Reductive cleavage of the C-O bond in aryl methyl ethers is a more challenging transformation but can be achieved using specific catalytic systems. Nickel-catalyzed reductive cleavage has been reported, which can proceed even in the absence of an external reductant. researchgate.net Other methods for reductive cleavage may involve tethered alkene directing groups with a zirconium catalyst or the use of silyl (B83357) ethers to direct the cleavage selectivity. organic-chemistry.orgnih.gov These methods, however, are less common than demethylation to the phenol.

Alpha-Carbon Reactivity and Functionalization of this compound

The methylene (B1212753) (-CH₂-) group adjacent to the nitrile (-CN) in this compound is known as an "active methylene" group. The electron-withdrawing nature of the nitrile group increases the acidity of the alpha-protons, making them susceptible to removal by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. atamanchemicals.com

The generation of a carbanion at the alpha-position is readily achieved by treatment with a suitable base. Common bases include sodium amide, metal hydrides, or alkali metal alkoxides like potassium tert-butoxide. orgsyn.org A particularly effective and widely used method for alkylating phenylacetonitriles is phase-transfer catalysis (PTC) . This technique typically employs a concentrated aqueous solution of a strong base, such as sodium hydroxide, with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride). orgsyn.org The catalyst transports the hydroxide ion into the organic phase to deprotonate the acetonitrile, and the resulting carbanion then reacts with an added alkylating agent, such as an alkyl halide. orgsyn.org

This methodology allows for the synthesis of a wide range of α-substituted derivatives. For example, reacting the carbanion of a phenylacetonitrile (B145931) with ethyl bromide would yield the α-ethylated product. orgsyn.org Similarly, reactions with various alcohols under copper or iron catalysis can also lead to α-alkylation. researchgate.netrsc.org

Table 2: Conditions for Alpha-Alkylation of Phenylacetonitriles

Base System Alkylating Agent Catalyst/Solvent Product Type
aq. NaOH Alkyl Halide (R-X) Phase-Transfer Catalyst α-Alkyl Phenylacetonitrile
Potassium tert-butoxide Benzyl (B1604629) Alcohol Toluene α-Benzyl Phenylacetonitrile

The nucleophilic carbanion generated from this compound can react with various electrophiles, including the carbonyl groups of aldehydes and ketones, in condensation reactions.

A prominent example is the Knoevenagel condensation , which involves the reaction of an active methylene compound with an aldehyde or ketone. acgpubs.org This reaction is typically catalyzed by a weak base, such as an amine or its salt. The reaction of this compound with an aromatic aldehyde (Ar-CHO) would proceed via the formation of a styryl derivative, 2-(3-chloro-4-methoxyphenyl)-3-arylacrylonitrile. These reactions can often be performed under environmentally friendly conditions, for instance, using water as a solvent or employing natural catalysts. lookchem.comresearchgate.net

The reactive nature of both the nitrile and the active methylene group allows for this compound to be a precursor in the synthesis of various heterocyclic compounds . For instance, the condensation product from a Knoevenagel reaction can undergo further intramolecular reactions. Moreover, reactions involving the nitrile group, such as Thorpe-Ziegler cyclization with another nitrile group introduced into the molecule via alkylation, can lead to the formation of five- or six-membered rings. The compound can also serve as a starting point for building more complex heterocyclic systems like pyrazoles, isoxazoles, or triazoles through multi-step synthetic sequences. nih.govchemmethod.com

Derivatization and Structural Modification of 2 3 Chloro 4 Methoxyphenyl Acetonitrile for Research

Synthesis of Novel Analogs and Homologs Based on the 2-(3-Chloro-4-methoxyphenyl)acetonitrile Core

The synthesis of novel analogs and homologs from the this compound scaffold allows for a systematic investigation of structure-activity relationships. By introducing diverse substituents and altering the core structure, researchers can fine-tune the molecule's properties. A common strategy involves the modification of the phenyl ring and the acetonitrile (B52724) group.

For instance, building upon a similar phenylacetonitrile (B145931) framework, researchers have synthesized derivatives by introducing different substituents on the phenyl ring. One study identified 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile and its derivatives as potent inducers of Oct3/4, a key transcription factor in stem cell pluripotency. nih.govresearchgate.net The synthesis of these analogs often involves multi-step reaction sequences.

A representative synthetic approach to generate analogs can be illustrated by the synthesis of related phenylacetonitrile derivatives. For example, the synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (B1656056) involves a base-catalyzed reaction between 3,4,5-trimethoxybenzaldehyde (B134019) and (4-methoxyphenyl)acetonitrile. researchgate.net This highlights a feasible route for creating analogs of this compound by reacting it with various aldehydes.

The following table outlines examples of synthesized analogs based on a phenylacetonitrile core, showcasing the types of modifications that can be envisioned for the this compound structure.

Derivative Name Core Structure Modification Synthetic Approach
2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrilePhenylacetonitrileAddition of a (4-methoxyphenyl)methoxy groupMulti-step synthesis
2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrilePhenylacetonitrileCondensation with 3,4,5-trimethoxybenzaldehydeBase-catalyzed reaction
(Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrileAcrylonitrile (B1666552)Condensation of indole-3-carboxaldehyde (B46971) with thiophene-3-acetonitrileBase-catalyzed reaction

Functional Group Interconversions and Strategic Modifications of this compound

Functional group interconversions are a cornerstone of medicinal chemistry and materials science, enabling the conversion of the nitrile and other functional groups within this compound into a variety of other functionalities. These modifications can dramatically alter the electronic and steric properties of the molecule.

The nitrile group is particularly versatile for chemical transformations. It can be:

Hydrolyzed to a carboxylic acid or an amide.

Reduced to a primary amine.

Reacted with organometallic reagents to form ketones.

Undergo cycloaddition reactions to form heterocyclic rings.

For example, the synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide from 3-chloro-4-methoxyaniline (B1194202) and chloroacetyl chloride demonstrates the conversion of an aniline (B41778) to an acetamide, a transformation that could be applied to derivatives of the target compound. chemicalbook.com

Strategic modifications can also target the aromatic ring. The chlorine and methoxy (B1213986) substituents can be altered or replaced. For example, the methoxy group can be cleaved to a hydroxyl group, which can then be further derivatized.

Combinatorial Library Synthesis and High-Throughput Derivatization Approaches

Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of related compounds from a common scaffold like this compound. uomustansiriyah.edu.iq This approach involves systematically combining a set of building blocks to create a diverse collection of derivatives. These libraries can then be screened for desired properties in a high-throughput fashion.

While specific combinatorial libraries based on this compound are not extensively documented in publicly available literature, the principles of this technique are broadly applicable. A hypothetical combinatorial library could be generated by reacting the parent molecule with a diverse set of aldehydes, amines, or other reactive partners.

High-throughput derivatization techniques, such as those utilizing desorption electrospray ionization mass spectrometry (DESI-MS), can accelerate the synthesis and characterization of derivative libraries. nih.govresearchgate.net This method allows for rapid reaction screening and product identification, significantly speeding up the discovery process. nih.govresearchgate.net For instance, late-stage functionalization reactions can be performed and analyzed at a rate of more than one reaction per second. nih.govresearchgate.net

Computational Design and Predictive Synthesis of this compound Derivatives

Computational chemistry plays an increasingly important role in the design of novel molecules. Molecular modeling techniques can be used to predict the properties of virtual derivatives of this compound before their actual synthesis. This in silico approach helps to prioritize synthetic efforts towards compounds with the highest probability of possessing the desired characteristics.

By employing methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can build models that correlate structural features with specific biological activities or physical properties. For example, in the study of Oct3/4 inducers, molecular modeling was used to understand the interaction of the phenylacetonitrile derivatives with their biological target. nih.gov

Predictive synthesis algorithms can also aid in planning the synthetic routes for these computationally designed molecules. These tools can suggest potential reaction pathways and identify potential challenges in the synthesis, thereby streamlining the experimental workflow.

Role of 2 3 Chloro 4 Methoxyphenyl Acetonitrile As a Synthetic Precursor

Intermediate in the Synthesis of Complex Organic Scaffolds and Heterocycles

The unique combination of functional groups in 2-(3-Chloro-4-methoxyphenyl)acetonitrile makes it an adept starting material for the construction of intricate molecular architectures, including various heterocyclic systems. The reactivity of the nitrile group and the benzylic methylene (B1212753) bridge are central to its utility in forming these complex structures.

The nitrile functionality can undergo a variety of transformations. For instance, related methoxyphenylacetonitriles are known to participate in base-catalyzed condensation reactions with aldehydes and ketones. This type of reaction, when applied to this compound, can lead to the formation of α,β-unsaturated nitriles, which are themselves versatile intermediates. For example, the reaction of a similar compound, 4-methoxyphenylacetonitrile, with benzaldehyde (B42025) in the presence of a base yields (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile. researchgate.net These acrylonitrile (B1666552) derivatives can act as dipolarophiles in cycloaddition reactions for constructing bioactive heterocycles. researchgate.net

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to different classes of compounds. The active methylene group adjacent to the nitrile is susceptible to deprotonation by a strong base, generating a carbanion that can react with various electrophiles. This reactivity allows for the introduction of diverse substituents at the α-position, further expanding the range of accessible complex scaffolds. For instance, the reaction of (4-chlorophenyl)acetonitrile with 4-methoxy-dithiobenzoic acid methyl ester in the presence of sodium hydride, followed by methylation, yields 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, demonstrating the potential for complex functionalization. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The structural motif of a substituted phenylacetonitrile (B145931) is prevalent in many pharmaceutically active compounds, and this compound is a key starting material for several important pharmaceutical intermediates.

A notable example is its role as a precursor to 3-chloro-4-hydroxyphenylacetic acid. The synthesis involves the hydrolysis of the nitrile group of this compound. orgsyn.org This resulting acetic acid derivative is a valuable intermediate in its own right. A related compound, 4-hydroxy-3-methoxyphenylacetonitrile (B1293680), is a known intermediate in the synthesis of the anesthetic agent propanidid (B1678258). google.com The synthesis of propanidid involves the hydrolysis of the nitrile to 3-methoxy-4-hydroxyphenylacetic acid, followed by esterification and etherification. google.com This highlights the importance of the phenylacetonitrile core in building more complex drug molecules.

The versatility of the nitrile group allows for its conversion into other functional groups that are crucial for biological activity. For example, the reduction of the nitrile to a primary amine is a key step in the synthesis of many pharmacologically active molecules that feature an aminoethyl side chain. The related (3-methoxyphenyl)acetonitrile (B41291) is used as a synthetic intermediate for isoflavones, which have shown potential in cancer therapy.

The following table illustrates the conversion of this compound to a key pharmaceutical intermediate:

Starting MaterialReagent(s)ProductApplicationReference
This compound48% Hydrobromic acid, Reflux3-Chloro-4-hydroxyphenylacetic acidPharmaceutical Intermediate orgsyn.org

Applications in the Synthesis of Agrochemicals and Specialty Chemicals

While specific examples of the direct application of this compound in the large-scale synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the chemical functionalities present in the molecule suggest its potential as a valuable intermediate in this sector. The substituted phenylacetonitrile scaffold is found in some classes of herbicides and insecticides.

The reactivity of the nitrile group and the potential for substitution on the aromatic ring allow for the creation of a diverse library of compounds for screening for agrochemical activity. For instance, the hydrolysis of the nitrile to a carboxylic acid, followed by esterification or amidation, can produce compounds with potential herbicidal or plant growth regulatory properties. The presence of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring can influence the biological activity and selectivity of the final products.

In the realm of specialty chemicals, the unique substitution pattern of this compound makes it a candidate for the synthesis of dyes, pigments, and other performance chemicals. The ability to introduce further functional groups allows for the fine-tuning of properties such as color, solubility, and stability.

Utility in Polymer Science and Materials Development through Functionalization

The application of this compound in polymer science and materials development is an emerging area of interest. The functional groups of this compound offer several handles for incorporation into polymer structures or for the functionalization of material surfaces.

The nitrile group can be a site for polymerization or can be chemically modified to introduce polymerizable groups. For example, the nitrile could potentially undergo cyclotrimerization to form a triazine ring, which can be a core for star-shaped polymers or a component of cross-linked networks.

Furthermore, the aromatic ring can be functionalized to attach polymerizable moieties such as vinyl or acrylate (B77674) groups. The resulting monomers could then be used in polymerization reactions to create polymers with specific properties endowed by the chloro- and methoxy-substituted phenyl group, such as altered refractive index, thermal stability, or flame retardancy. While direct examples of the use of this compound in polymer synthesis are not readily found, the exploration of related compounds in materials science suggests this potential.

The functionalization of surfaces with molecules like this compound could be used to modify the surface properties of materials, for example, to enhance adhesion, or to introduce specific chemical reactivity.

Biological and Biomedical Research Applications of 2 3 Chloro 4 Methoxyphenyl Acetonitrile and Its Derivatives

Investigation of Biological Target Modulation by 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Intensive literature searches have not yielded specific studies detailing the direct modulation of ATP-Binding Cassette (ABC) transporters or the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by this compound. Research on the direct interaction of this compound with these specific proteins appears to be limited or not publicly documented.

Research on ATP-Binding Cassette (ABC) Transporter Modulation

There is currently no direct scientific literature available that investigates or documents the modulation of ATP-Binding Cassette (ABC) transporters by this compound.

Studies on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activity

Similarly, dedicated studies on the activity of this compound on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) are not found in the available scientific literature.

Exploration of Other Potential Biological Targets and Pathways

While direct evidence for the modulation of ABC transporters and CFTR is lacking, research on derivatives of this compound suggests potential interactions with other significant biological pathways. A notable study identified a related compound, 2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile, also known as O4I1, as a potent inducer of Oct3/4. nih.gov Oct3/4 is a key transcription factor that plays a crucial role in maintaining the pluripotency of embryonic stem cells. The ability of O4I1 to enhance the expression and transcriptional activity of Oct3/4 in human somatic cells suggests a potential application for this class of compounds in the field of regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). nih.gov

This finding opens up avenues for investigating whether this compound itself, or its other derivatives, might exhibit similar activities or interact with other components of the cellular reprogramming machinery.

Mechanistic Studies of Bioactivity at the Cellular and Molecular Level

The elucidation of the precise mechanisms of action for any bioactive compound is fundamental to its development and application in biomedical research. For this compound, while specific mechanistic data is scarce, general approaches applied to similar molecules can provide a framework for future investigation.

Elucidation of Binding Modes and Molecular Interaction Dynamics

Currently, there is a lack of published research detailing the specific binding modes and molecular interaction dynamics of this compound with any biological target. Such studies, which often involve techniques like X-ray crystallography, NMR spectroscopy, and computational molecular modeling, are crucial for understanding how a compound interacts with its target protein at the atomic level.

For related compounds, molecular docking studies have been employed to predict binding affinities and interaction patterns with various receptors. researchgate.netsigmaaldrich.com These computational approaches can serve as a starting point to generate hypotheses about the potential binding partners and modes of action for this compound, guiding future experimental validation.

Development and Application of Cellular Assays for Biological Screening

The discovery of the biological activities of novel compounds often relies on the development and implementation of robust cellular assays. In the case of the related compound O4I1, a cell-based high-throughput screening (HTS) campaign was utilized to identify its ability to enhance Oct3/4 expression. nih.gov Such assays typically involve reporter gene systems, where the expression of a reporter protein (like luciferase or green fluorescent protein) is placed under the control of a promoter of interest (in this case, the Oct3/4 promoter).

The general workflow for screening compounds like this compound would involve:

Assay Development: Designing a cell line that reliably reports on the activity of a specific biological target or pathway.

High-Throughput Screening (HTS): Testing a large library of compounds in a miniaturized and automated format to identify "hits" that modulate the assay signal.

Hit Confirmation and Dose-Response Analysis: Validating the activity of the initial hits and determining their potency.

Secondary Assays: Using different, often more physiologically relevant, assays to confirm the biological activity and elucidate the mechanism of action.

While specific cellular assays for this compound are not described in the literature, the methodologies used for similar phenylacetonitrile (B145931) derivatives provide a clear roadmap for future research in this area.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For this compound, the phenyl ring substituted with a chloro and a methoxy (B1213986) group, along with the acetonitrile (B52724) side chain, are the key determinants of its potential interactions with biological targets. SAR studies on structurally similar phenylacetonitrile and chloroacetamide derivatives provide valuable insights into how modifications of this scaffold could modulate its potency and selectivity.

The presence and position of substituents on the phenyl ring are critical for biological activity. In a series of N-(substituted phenyl)-2-chloroacetamides, it was observed that halogenated substituents on the phenyl ring, particularly at the para-position, enhanced the lipophilicity of the compounds. This increased lipophilicity can facilitate passage through cellular membranes, a crucial step for reaching intracellular targets. nih.gov In the case of this compound, the chlorine atom at the meta-position and the methoxy group at the para-position create a specific electronic and steric profile.

The chloro group, being an electron-withdrawing group, can influence the electronic distribution of the phenyl ring, potentially affecting its binding affinity to target proteins. Studies on other molecular scaffolds have shown that the introduction of electron-withdrawing groups can enhance inhibitory activity against certain enzymes. nih.gov Conversely, the methoxy group is generally considered an electron-donating group, which could also play a significant role in molecular recognition by biological targets. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group on the same phenyl ring presents a unique chemical environment that could be exploited for targeted drug design.

Furthermore, the acetonitrile moiety is a key functional group. It is a polar group that can participate in hydrogen bonding, a fundamental interaction in drug-receptor binding. Modifications of the acetonitrile group, for instance, its hydrolysis to a carboxylic acid or its reduction to an amine, would drastically alter the compound's physicochemical properties and, consequently, its biological activity.

To systematically explore the SAR of this compound, a medicinal chemistry campaign would typically involve the synthesis and biological evaluation of a library of analogs. The following table outlines potential modifications and their predicted impact on biological activity based on studies of similar compounds.

Modification Site Proposed Modification Predicted Impact on Biological Activity Rationale based on Analogous Compounds
Chloro Group Position Shift to ortho- or para-positionAltered electronic and steric properties, potentially affecting target binding.The position of halogen substituents is crucial for the activity of many bioactive molecules.
Chloro Group Replacement Substitution with other halogens (F, Br, I)Modulation of lipophilicity and electronic effects. Fluorine may enhance metabolic stability.Halogen bonding and lipophilicity are key determinants of activity in many drug classes.
Methoxy Group Position Shift to ortho- or meta-positionAltered hydrogen bonding capacity and steric hindrance.The position of hydrogen bond donors/acceptors dictates binding specificity.
Methoxy Group Replacement Substitution with other alkoxy groups (e.g., ethoxy, propoxy) or a hydroxyl groupChanges in lipophilicity and hydrogen bonding potential. A hydroxyl group could introduce new interaction points.Alkoxy chain length can influence binding pocket occupancy and metabolic stability.
Acetonitrile Moiety Conversion to carboxamide, carboxylic acid, or amineSignificant change in polarity and chemical reactivity, likely leading to different biological targets or altered binding modes.The functional group at this position determines the types of interactions with biological targets.

These SAR studies are instrumental in the iterative process of lead optimization, aiming to develop derivatives of this compound with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

Preclinical Research Models Utilizing this compound for Disease Pathway Investigation

Once a compound like this compound is identified as a potential therapeutic agent through initial screening and SAR studies, its efficacy and mechanism of action must be validated in relevant preclinical research models. These models are essential for understanding how the compound affects disease pathways in a biological system that mimics human pathology. Given that derivatives of similar scaffolds have shown promise in areas like cancer and regenerative medicine, a range of preclinical models would be appropriate for investigation.

In Vitro Models:

The initial stages of preclinical testing typically involve in vitro models, which are experiments conducted in a controlled environment outside of a living organism. These models are crucial for high-throughput screening and for dissecting the molecular mechanisms of action.

Cell-Based Assays: The compound would be tested on various human cancer cell lines to assess its cytotoxic or cytostatic effects. nih.gov For instance, if the compound is hypothesized to be a kinase inhibitor, its activity could be measured in cell lines known to be dependent on specific kinase signaling pathways. mdpi.comnih.gov The choice of cell lines would be guided by the initial biological screening results.

Organoid Cultures: To better recapitulate the three-dimensional architecture and heterogeneity of human tumors, patient-derived organoids could be used. hilarispublisher.comnih.gov These "mini-organs" grown in the lab provide a more physiologically relevant model to test the efficacy of this compound and its derivatives. nih.gov

In Vivo Models:

Following promising in vitro results, the compound would be advanced to in vivo models, which involve studies in living organisms, typically rodents. These models are critical for evaluating the compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.

Xenograft Models: Human cancer cells can be implanted into immunodeficient mice to create xenograft models. nih.gov These models are widely used to assess the anti-tumor activity of novel drug candidates. researchgate.net For example, if this compound shows activity against a specific cancer cell line in vitro, its ability to inhibit tumor growth would be evaluated in a corresponding xenograft model.

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop specific diseases, such as certain types of cancer. These models more accurately reflect the natural progression of the disease and are invaluable for studying the efficacy of targeted therapies. nih.gov

Disease-Specific Models: Depending on the identified biological activity, other preclinical models might be employed. For instance, if the compound shows anti-inflammatory properties, it could be tested in models of inflammatory diseases like arthritis or inflammatory bowel disease.

The following table summarizes the types of preclinical models that could be utilized to investigate the therapeutic potential of this compound.

Model Type Specific Model Example Research Question to be Addressed Potential Disease Area
In Vitro Panel of Human Cancer Cell LinesDoes the compound inhibit the proliferation of cancer cells? What is the IC50?Cancer
In Vitro Patient-Derived Tumor OrganoidsDoes the compound induce cell death in a more physiologically relevant tumor model?Cancer
In Vivo Subcutaneous Xenograft ModelDoes the compound inhibit tumor growth in a living organism?Cancer
In Vivo Orthotopic Xenograft ModelDoes the compound show efficacy against tumors grown in their native environment?Cancer
In Vivo Genetically Engineered Mouse Model of CancerCan the compound delay tumor onset or progression in a model that mimics human disease?Cancer

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3 Chloro 4 Methoxyphenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 2-(3-Chloro-4-methoxyphenyl)acetonitrile provide fundamental information about the number and types of protons and carbons, respectively, as well as their chemical environments. Based on the analysis of structurally similar compounds, such as other substituted phenylacetonitriles and chloro-anisole derivatives, the following spectral data can be predicted. chemscene.comorgsyn.orgchemicalbook.comnih.govchemicalbook.comgoogle.comresearchgate.netresearchgate.netchemicalbook.com

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d1HH-2
~7.25dd1HH-6
~6.95d1HH-5
~3.90s3H-OCH₃
~3.70s2H-CH₂CN

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155.0C-4
~130.0C-2
~128.5C-6
~125.0C-1
~122.0C-3
~118.0-CN
~112.0C-5
~56.5-OCH₃
~22.0-CH₂CN

The aromatic protons are expected to appear as a set of coupled multiplets in the region of δ 7.0-7.5 ppm. The methoxy (B1213986) protons should present as a sharp singlet around δ 3.9 ppm, and the methylene (B1212753) protons of the acetonitrile (B52724) group as a singlet around δ 3.7 ppm. In the ¹³C NMR spectrum, the nitrile carbon is anticipated around δ 118 ppm, while the carbons of the aromatic ring will resonate between δ 110 and 155 ppm. The methoxy carbon will appear around δ 56.5 ppm, and the methylene carbon at approximately δ 22 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons H-5 and H-6, and between H-6 and H-2, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals, for instance, between the aromatic protons and their respective aromatic carbons, the methoxy protons and the methoxy carbon, and the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the methylene protons showing a correlation to the nitrile carbon and to the aromatic carbons C-1, C-2, and C-6. The methoxy protons would show a correlation to the aromatic carbon C-4. These correlations are crucial for confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₈ClNO), the predicted monoisotopic mass is 181.02943 Da. uni.lu HRMS analysis would be expected to show the following adducts:

Predicted HRMS Data for this compound uni.lu

AdductPredicted m/z
[M+H]⁺182.03671
[M+Na]⁺204.01865
[M+K]⁺219.99259
[M+NH₄]⁺199.06325

The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which can be used to confirm the structure of the molecule. The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of small neutral molecules. Common fragmentation pathways for similar structures include the loss of the chloromethyl radical, the methoxy group, and the entire acetonitrile side chain. Analysis of these fragmentation patterns provides definitive structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. The vibrational spectra of this compound are expected to show characteristic bands for the nitrile, methoxy, and substituted benzene functional groups. Analysis of a structurally similar compound, 3-chloro-4-methoxybenzaldehyde, provides a basis for predicting the vibrational frequencies.

Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹) (IR)Predicted Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2950-28502950-2850
C≡N Stretch~2250~2250
Aromatic C=C Stretch1600-14501600-1450
C-O-C Stretch~1250~1250
C-Cl Stretch~750~750

The most characteristic band in the IR and Raman spectra would be the nitrile (C≡N) stretching vibration, expected around 2250 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and methylene groups would be observed below 3000 cm⁻¹. The C-O-C stretching of the ether group and the C-Cl stretching vibrations would also be present at their characteristic frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The presence of the methoxy (-OCH3) and chloro (-Cl) substituents, along with the acetonitrile (-CH2CN) group, influences the energy of the π → π* transitions within the aromatic system. The methoxy group, an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength and a hyperchromic effect (increased absorbance) due to its electron-donating nature. The chloro group also acts as an auxochrome.

Table 1: Representative UV-Vis Absorption Data for a Related Phenylacetonitrile (B145931) Derivative

Compound NameSolventλmax (nm)
(o-methoxyphenyl)acetonitrileMethanol (B129727)222, 273, 279

Data sourced from SpectraBase. spectrabase.com

Beyond structural elucidation, UV-Vis spectroscopy serves as a rapid and effective method for purity assessment. The presence of impurities with significant UV absorbance at wavelengths different from the main compound can be readily detected. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, in accordance with the Beer-Lambert law. This allows for the determination of the concentration of this compound in a sample.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

As of the latest literature survey, a specific crystal structure for this compound has not been reported. However, the crystal structure of a closely related and more complex molecule, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, has been determined. nih.govresearchgate.net This structure reveals that the aromatic rings are inclined to one another and provides insights into potential intermolecular interactions, such as C-H···π interactions, that can influence crystal packing. nih.govresearchgate.net

For this compound, X-ray analysis would be expected to precisely define the geometry of the substituted phenyl ring and the acetonitrile side chain. Key parameters that would be determined include the C-Cl, C-O, and C-C bond lengths, as well as the torsion angles that describe the orientation of the methoxy and acetonitrile groups relative to the phenyl ring. This conformational information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 2: Illustrative Crystallographic Data for a Structurally Related Compound

Parameter2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile
Chemical FormulaC17H14ClNOS
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.3060 (4)
b (Å)10.5048 (6)
c (Å)17.9795 (9)
β (°)100.598 (5)
Volume (ų)1542.00 (14)
Z4

Data sourced from Acta Crystallographica Section E. nih.govresearchgate.net

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment, Separation, and Quantification

Chromatographic methods are indispensable for separating the components of a mixture and for determining the purity and concentration of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. In a typical reversed-phase HPLC method for a compound like this compound, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. nih.govsielc.comnist.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of this compound can be determined by monitoring the chromatogram for the presence of extraneous peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For quantification, a calibration curve is generated by injecting known concentrations of a pure standard.

Table 3: Typical Parameters for a Reversed-Phase HPLC Method

ParameterExample Condition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient or isocratic mixture
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm or λmax)
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in the GC column, and the eluted components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular "fingerprint."

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, as well as several characteristic fragment ions. The fragmentation pattern is influenced by the structure of the molecule; for instance, cleavage of the bond between the phenyl ring and the acetonitrile side chain is a likely fragmentation pathway. oup.comnih.govmiamioh.edu The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom (35Cl and 37Cl in an approximate 3:1 ratio).

While specific experimental GC-MS data for this compound is not available in the searched literature, predicted mass spectrometry data can offer some guidance. For instance, predicted collision cross-section values for various adducts of the molecule are available. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]+182.03671134.6
[M+Na]+204.01865146.9
[M-H]-180.02215138.4

Data sourced from PubChem. uni.lu

GC-MS is an extremely sensitive and specific technique for purity assessment, capable of detecting and identifying trace impurities. It is also a powerful tool for quantitative analysis, particularly when using techniques like selected ion monitoring (SIM) to enhance sensitivity and selectivity.

Computational and Theoretical Investigations of 2 3 Chloro 4 Methoxyphenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. ijrte.org For 2-(3-chloro-4-methoxyphenyl)acetonitrile, DFT studies, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a variety of properties. researchgate.netresearchgate.net

Key applications of DFT for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides accurate bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of the vibrational spectrum (IR and Raman) can help in the characterization of the molecule and provides confirmation of the optimized structure as a true minimum on the potential energy surface. researchgate.net

Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the molecule under different conditions. nanobioletters.com

An illustrative example of optimized geometrical parameters for this compound as would be obtained from a DFT calculation is presented below.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound.
ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.75 Å
Bond LengthC-O (methoxy)1.36 Å
Bond LengthC≡N1.16 Å
Bond AngleC-C-Cl119.5°
Bond AngleC-C-O118.0°
Dihedral AngleCl-C-C-C(H2CN)0.0° (for a planar starting point)

Understanding the distribution of electrons within the orbitals of this compound is key to predicting its reactivity.

Molecular Orbital Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

Electrostatic Potential (ESP) Maps: ESP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. youtube.com These maps use a color scale (typically red for electron-rich regions and blue for electron-poor regions) to indicate areas that are prone to electrophilic or nucleophilic attack, respectively. researchgate.netwalisongo.ac.id For this compound, an ESP map would likely show a negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the methoxy (B1213986) group, indicating their nucleophilic character. A positive potential (blue) might be observed around the hydrogen atoms and potentially near the carbon of the nitrile group.

Table 2: Hypothetical HOMO-LUMO Energies and Related Properties for this compound.
ParameterValue (in eV)Implication
HOMO Energy-6.5Region of electron donation
LUMO Energy-1.2Region of electron acceptance
HOMO-LUMO Gap5.3Indicates high kinetic stability

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations for this compound would involve solving Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent. This allows for the exploration of its conformational landscape and how it interacts with its environment.

Conformational Analysis: The methoxy and acetonitrile (B52724) groups can rotate relative to the phenyl ring. MD simulations can reveal the preferred conformations (rotamers) of the molecule in different solvents and at different temperatures, as well as the energy barriers between these conformations. unife.it

Intermolecular Interactions: By simulating the molecule in a solvent like water or an organic solvent, MD can detail the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the molecule in solution. unife.it This is crucial for understanding its solubility and behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov

For this compound, a QSAR study would typically involve:

Dataset Collection: Gathering a set of structurally similar compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the activity. nih.gov

Model Validation: Rigorously testing the predictive power of the model using internal and external validation sets. nih.gov

A hypothetical QSAR model for a series of related acetonitrile derivatives might suggest that electron-withdrawing groups at the 3-position and a methoxy group at the 4-position are beneficial for a certain biological activity. Such a model could then be used to predict the activity of novel, unsynthesized analogs. researchgate.net

In Silico Prediction of Reaction Mechanisms and Synthetic Pathways

Computational methods can also be used to explore the reactivity of this compound and to design efficient synthetic routes.

Reaction Mechanism Prediction: By calculating the energies of reactants, transition states, and products, computational chemistry can elucidate the most likely mechanism for a given reaction. For instance, one could investigate the mechanism of nucleophilic substitution on the aromatic ring or reactions involving the nitrile group.

Synthetic Pathway Design: Computational tools can assist in retrosynthetic analysis, proposing potential starting materials and reaction steps to synthesize this compound. This can help in identifying more efficient or novel synthetic strategies. For example, a known synthesis of a related compound, p-methoxyphenylacetonitrile, involves the reaction of anisyl chloride with sodium cyanide. orgsyn.org Computational analysis could be used to optimize the conditions for a similar synthesis of the chloro-substituted analog.

Emerging Research Frontiers and Future Directions for 2 3 Chloro 4 Methoxyphenyl Acetonitrile

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of 2-(3-Chloro-4-methoxyphenyl)acetonitrile and its derivatives is poised for significant advancements through the adoption of modern synthetic methodologies. Technologies such as flow chemistry and photoredox catalysis offer substantial improvements over traditional batch processing in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry, characterized by the pumping of reagents through a network of tubes and reactors, presents a promising avenue for the synthesis of substituted phenylacetonitriles. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. While specific studies on the flow synthesis of this compound are not yet widely published, the successful application of flow chemistry to the synthesis of analogous compounds like benzoylacetonitriles from unactivated amides and acetonitrile (B52724) demonstrates its potential. bohrium.com The development of a continuous flow process for this compound could lead to a more streamlined and cost-effective manufacturing process.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. This methodology utilizes light-absorbing catalysts to initiate single-electron transfer processes, enabling the formation of radical intermediates that can participate in a variety of chemical transformations. While direct photoredox-catalyzed synthesis of this compound has not been extensively reported, the principles of this technology are highly applicable. For instance, photoredox catalysis has been successfully employed for the radical-induced cleavage of C-C bonds and for C-P bond forming reactions, showcasing its versatility in manipulating complex organic molecules. uantwerpen.be Future research could focus on developing a photoredox-catalyzed route to this compound or its derivatives, potentially offering a more sustainable and efficient alternative to classical methods that often require harsh reagents and conditions.

Exploration of Novel Biomedical and Material Science Applications beyond Current Research Scope

The utility of this compound as a synthetic intermediate is well-established, particularly in the pharmaceutical sector. However, its potential extends beyond this role, with opportunities for novel applications in both biomedicine and material science.

Biomedical Applications: The core structure of this compound is a key pharmacophore in various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications. For example, a closely related compound, 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile, has been identified as a potent inducer of Oct3/4, a key transcription factor involved in maintaining pluripotency in embryonic stem cells. nih.govresearchgate.net This finding suggests that derivatives of this compound could be explored for their potential in regenerative medicine and stem cell research. Furthermore, the phenylacetonitrile (B145931) scaffold is present in compounds with agrochemical potential, indicating another avenue for future investigation.

Material Science Applications: The exploration of this compound in material science is a nascent field with considerable potential. The presence of a reactive nitrile group and an aromatic ring provides opportunities for its use as a monomer or a key building block in the synthesis of specialty polymers and functional organic materials. For instance, substituted acetonitriles can be utilized in the synthesis of polymers with specific thermal or optical properties. While direct applications of this compound in this area are yet to be widely reported, the functionalization of similar molecules to create monomers for polymerization is an active area of research. acs.org Future studies could investigate the incorporation of this compound into polymer backbones to create materials with unique electronic, optical, or thermal characteristics, potentially for applications in electronics, coatings, or advanced composites.

Development of Sustainable and Economically Viable Production Processes at Scale

For this compound to realize its full potential, the development of sustainable and economically viable large-scale production methods is crucial. This involves optimizing existing synthetic routes and exploring novel, greener alternatives.

Process Intensification and Green Chemistry: Traditional batch synthesis methods often suffer from inefficiencies in terms of energy consumption, solvent usage, and waste generation. Process intensification, particularly through the adoption of continuous flow manufacturing, can significantly mitigate these issues. unito.it A techno-economic assessment of various industrial pharmaceutical processes has shown that continuous-flow technology can lead to a potential 50% reduction in capital costs and significant decreases in water usage and CO2 emissions compared to batch processes. polimi.it Applying these principles to the synthesis of this compound could lead to a more sustainable and cost-effective industrial process. Furthermore, exploring greener solvents and reagents, and minimizing the number of synthetic steps are key tenets of green chemistry that should be integrated into the process development.

Scalable Synthesis: The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges. A patent for the preparation of the related compound 4-hydroxy-3-methoxyphenylacetonitrile (B1293680) highlights a process that significantly reduces reaction time and increases yield to about 90%, resulting in a high-purity product without the need for extensive purification. google.com Similar process optimization and development of scalable and safe protocols will be essential for the commercial viability of this compound. This includes robust process control, efficient purification techniques, and adherence to safety and environmental regulations.

ParameterTraditional Batch Synthesis (Typical)Potential with Advanced Technologies
Yield Moderate to HighHigh to Quantitative
Reaction Time Hours to DaysMinutes to Hours
Energy Consumption HighLow to Moderate
Solvent Usage HighReduced
Waste Generation SignificantMinimized
Safety Potential HazardsEnhanced
Scalability ChallengingMore Readily Scalable

Interdisciplinary Research Collaborations for Comprehensive Compound Analysis and Application

The multifaceted potential of this compound necessitates a collaborative approach, bringing together experts from various scientific disciplines. The synergy between academia and industry is particularly vital for translating fundamental research into practical applications.

Academic-Industrial Partnerships: Collaborations between academic research groups and pharmaceutical or chemical companies can accelerate the development and application of new chemical entities. chemscene.comresearchgate.net Academic institutions often excel in fundamental research and the discovery of novel synthetic methods and applications, while industrial partners provide the resources and expertise for process development, scale-up, and commercialization. thieme-connect.de Such partnerships can facilitate the exploration of this compound in new therapeutic areas or material science applications, and drive the development of efficient and sustainable manufacturing processes.

Cross-Disciplinary Research: A comprehensive understanding of the properties and potential of this compound requires expertise from chemists, biologists, material scientists, and chemical engineers. Interdisciplinary research can uncover novel biological activities, lead to the design of innovative materials, and enable the development of robust and efficient production technologies. The U.S. Environmental Protection Agency's New Chemicals Collaborative Research Program is an example of a government-led initiative that fosters such interdisciplinary collaboration to ensure the safe and effective development of new chemical substances. bldpharm.com A similar collaborative spirit will be essential to fully unlock the potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chloro-4-methoxyphenyl)acetonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation using precursors like 3-chloro-4-methoxybenzyl chloride and cyanide sources (e.g., KCN or NaCN). For example, analogous compounds such as (3,4-dimethoxyphenyl)acetonitrile are synthesized via similar pathways, with careful control of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to optimize yield .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-cyanation. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can crystallization challenges for this compound be addressed?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . For poorly diffracting crystals, consider solvent vapor diffusion or slow evaporation in polar aprotic solvents (e.g., DMSO or DMF). Hydrogen-bonding patterns, as analyzed via graph-set theory, can guide solvent selection by predicting intermolecular interactions .
  • Example : Similar nitriles like (2,4-dichlorophenoxy)acetonitrile form stable crystals in acetonitrile/water systems, suggesting analogous conditions for this compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H-NMR for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Use 13C^{13}C-NMR to confirm nitrile carbon (δ ~115–120 ppm) and chloro/methoxy substituents .
  • IR : Identify the nitrile stretch (~2240 cm1 ^{-1}) and methoxy C–O vibrations (~1250 cm1 ^{-1}) .
    • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can conflicting literature data on physical properties (e.g., melting points) be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Compare recrystallization solvents (e.g., ethanol vs. acetone) and purity levels (HPLC >98%) to replicate reported values .
  • Case Study : (4-Methoxyphenyl)acetonitrile shows mp variations (62–64°C vs. 64–66°C) depending on drying methods; vacuum drying reduces solvent inclusion .

Q. What strategies mitigate spectral overlap in 1H^1H-NMR analysis of aromatic protons?

  • Methodological Answer : Use deuterated solvents (e.g., DMSO-d6_6) to enhance resolution. Apply 2D techniques (COSY, HSQC) to assign coupled protons. For example, in 3,5-difluorophenylacetonitrile, HSQC clarified fluorine-proton coupling patterns .
  • Advanced Tip : Paramagnetic relaxation agents (e.g., Cr(acac)3_3) can sharpen peaks in crowded regions .

Q. How does the chloro-methoxy substitution pattern influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group meta to the methoxy enhances electrophilicity at the para position. For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 and aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS .
  • Example : 2-(2,4,6-Trichlorophenoxy)acetonitrile undergoes selective substitution at the least hindered chlorine site under mild conditions .

Q. What computational methods predict hydrogen-bonding networks in crystals of this compound?

  • Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) to model intermolecular interactions. Compare with experimental SC-XRD data refined via SHELXL. Graph-set analysis (e.g., Etter’s rules) identifies common motifs like R22(8)R_2^2(8) dimers .
  • Case Study : In (3-methylphenoxy)acetonitrile, C–H···N interactions dominate packing, a pattern likely applicable here .

Q. How can environmental and health hazards be minimized during handling?

  • Methodological Answer : Follow OSHA guidelines for nitriles: use fume hoods, nitrile gloves, and air-purifying respirators. Store in amber glass under nitrogen to prevent degradation. For spills, neutralize with 10% NaOH and adsorb with vermiculite .
  • Safety Data : Analogous compounds like chloro-3,5-dimethylphenol require acute toxicity protocols (LD50_{50} >2000 mg/kg in rats), suggesting similar precautions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.